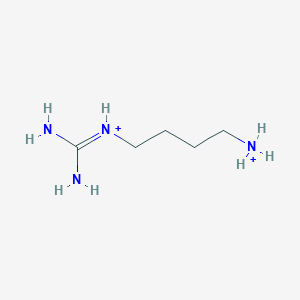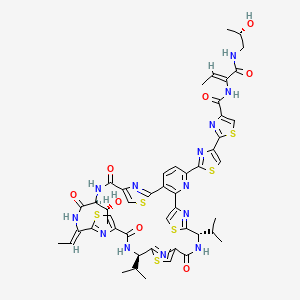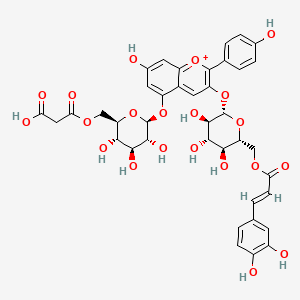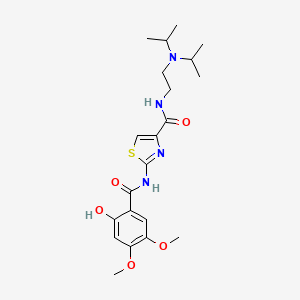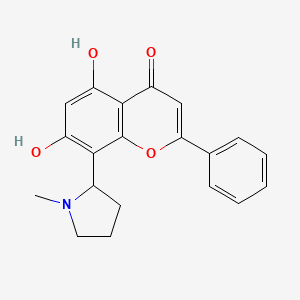
Ficine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ficine is a dihydroxyflavone and a N-alkylpyrrolidine.
Aplicaciones Científicas De Investigación
Developmental Neurotoxicity Studies
Fipronil, a phenylpyrazole insecticide, was studied for its toxicological effects on zebrafish embryos and larvae. This research is crucial for understanding the impact of such chemicals on aquatic vertebrates during sensitive life stages. The study revealed that fipronil exposure led to notochord degeneration, shortening of the body axis, and impaired locomotor abilities in zebrafish, suggesting potential risks to vertebrate development in aquatic environments (Stehr, Linbo, Incardona, & Scholz, 2006).
Genetically Engineered Animal Models
Research on genetically engineered pigs as models for human disease provides insights into disease mechanisms and potential treatments. Pigs, with their physiological similarities to humans, play a key role in translational studies for various diseases, including cardiovascular diseases, cancer, and neurological disorders (Perleberg, Kind, & Schnieke, 2018).
Nanomedicine and Diagnostics
The development of quantum dots, or qdots, for live cells and in vivo imaging has significantly advanced biomedical research. These nanocrystals have been utilized for observing individual glycine receptors in neurons and identifying lymph nodes in live animals, demonstrating their potential in high-resolution cellular imaging and diagnostics (Michalet et al., 2005).
Fibrosis Research
In vivo models are crucial for fibrosis research, which poses a significant burden on healthcare. Different animal models, including murine and porcine, are used to study various types of fibrotic disease. This research is essential for developing treatments for conditions involving scar formation and fibrosis (Padmanabhan et al., 2019).
Nutritional Interventions in Chronic Conditions
The effectiveness of porcine serum polypeptide supplements in improving symptoms of Chronic Fatigue Syndrome and Fibromyalgia (CFS/FMS) was explored. This research indicates the potential of specific nutritional interventions in managing chronic conditions (Teitelbaum, Morello, & Goudie, 2020).
Plant Stress Resistance
Studies on the roles of glycine betaine and proline in plant stress resistance have shed light on their effects on enzyme and membrane integrity under stress conditions. This research is significant for agricultural practices and enhancing crop yield under environmental stress (Ashraf & Foolad, 2007).
Porcine Models in Respiratory Medicine
Porcine models have been instrumental in respiratory medicine, especially for studying lung conditions and modeling diseases like cystic fibrosis. These models are beneficial due to the anatomical and physiological similarities between pig and human lungs (Judge et al., 2014).
Propiedades
Número CAS |
2520-36-7 |
|---|---|
Fórmula molecular |
C20H19NO4 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
5,7-dihydroxy-8-(1-methylpyrrolidin-2-yl)-2-phenylchromen-4-one |
InChI |
InChI=1S/C20H19NO4/c1-21-9-5-8-13(21)18-14(22)10-15(23)19-16(24)11-17(25-20(18)19)12-6-3-2-4-7-12/h2-4,6-7,10-11,13,22-23H,5,8-9H2,1H3 |
Clave InChI |
YTRPTVLTUWVLKO-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4)O)O |
SMILES canónico |
CN1CCCC1C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Acetylamino-4-hydroxy-6,8-dioxa-bicyclo[3.2.1]oct-3-yloxy)-propionic acid](/img/structure/B1238644.png)
![4-Methyl-2-oxochromen-7-yl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl]oxy}acetate](/img/structure/B1238645.png)
![(15R)-9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol](/img/structure/B1238647.png)
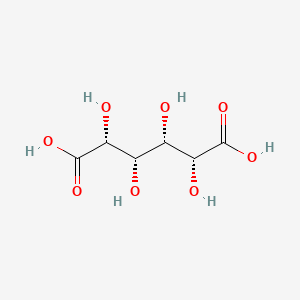
![1-[1-[4-[(4-chlorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1238651.png)
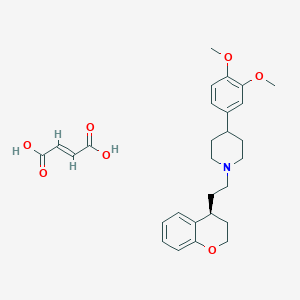
![(2S)-5-[amino(nitramido)methylidene]azaniumyl-2-azaniumylpentanoate](/img/structure/B1238656.png)
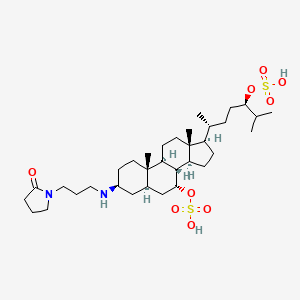
![Methyl 4-[1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)-4-oxoazetidin-2-yl]benzoate](/img/structure/B1238660.png)
